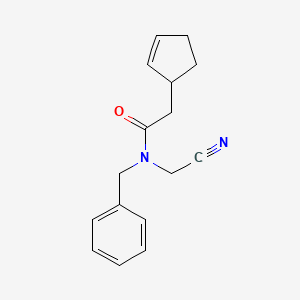
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide, also known as BCCA, is a chemical compound that has been studied for its potential applications in scientific research. BCCA is a derivative of the natural compound cyclopentenone, which has been shown to have anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory molecules called leukotrienes.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor and anti-inflammatory effects, N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of new blood vessels in tumors. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been reported to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in scientific research is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, further studies are needed to determine the optimal dosage and administration of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in different experimental settings.
Future Directions
Several future directions for research on N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide have been proposed. One area of interest is the development of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide derivatives with improved potency and selectivity for specific targets. Another area of interest is the investigation of the potential use of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to better understand the mechanism of action of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide and its potential applications in other areas of research.
Synthesis Methods
The synthesis of N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide involves the reaction of benzyl cyanide with cyclopentenone in the presence of a base and a catalyst. The resulting product is then purified using chromatography techniques. This synthesis method has been reported in several scientific publications.
Scientific Research Applications
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and inflammation. Several studies have shown that N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-10-11-18(13-15-8-2-1-3-9-15)16(19)12-14-6-4-5-7-14/h1-4,6,8-9,14H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLRSLTURKGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N(CC#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(cyclopent-2-en-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)

![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
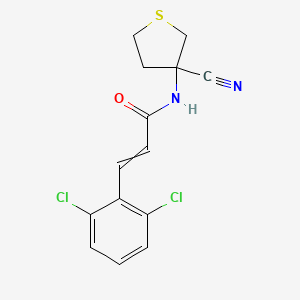
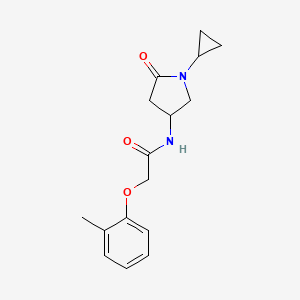
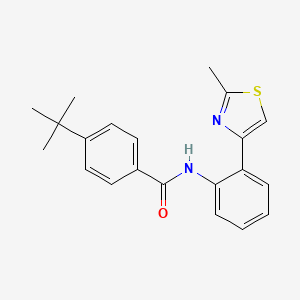
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)
![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
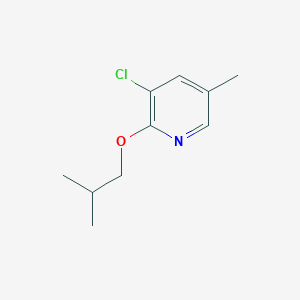
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
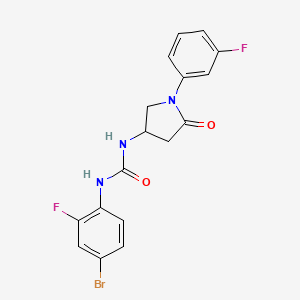
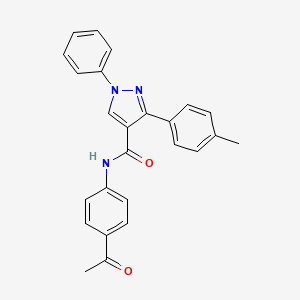
![N-[(1E)-2-{[(2E)-2-(Hydroxyimino)cyclopentyl]methyl}-cyclopentylidene]hydroxylamine](/img/structure/B2690562.png)
![2-(Allylamino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2690563.png)